molecular formula C17H19N3O5 B2959956 methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 1021025-07-9

methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate

Número de catálogo: B2959956
Número CAS: 1021025-07-9
Peso molecular: 345.355
Clave InChI: JKFXYQDEVDVUOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core substituted at the 4-position with a methyl benzoate group and at the 6-position with a 2-methoxyethyl chain. The compound’s synthesis likely involves multi-step cyclization and functionalization reactions, as inferred from analogous procedures in the literature .

Propiedades

IUPAC Name

methyl 4-[6-(2-methoxyethyl)-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-24-8-7-20-9-12-13(15(20)21)14(19-17(23)18-12)10-3-5-11(6-4-10)16(22)25-2/h3-6,14H,7-9H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFXYQDEVDVUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on existing research data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H19N3O5
  • Molecular Weight : 345.355 g/mol
  • IUPAC Name : Methyl 4-[6-(2-methoxyethyl)-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. For instance:

  • A compound structurally similar to methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate was shown to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This was attributed to the compound's ability to disrupt the normal cell cycle progression and activate apoptotic pathways .

Anti-inflammatory Effects

Research has also indicated that certain derivatives of pyrrolo[3,4-d]pyrimidine exhibit anti-inflammatory properties:

  • A study focused on novel fused pyrrolopyrimidine derivatives demonstrated significant anti-inflammatory effects in vitro using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). The compounds were evaluated for their ability to inhibit pro-inflammatory cytokines .

The mechanism underlying the biological activity of methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate appears to involve:

  • Cell Cycle Disruption : Induction of cell cycle arrest at specific checkpoints.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Inflammatory Pathways : Modulation of signaling pathways associated with inflammation.

Case Studies

StudyFindings
Study on HepG2 Cells Induced apoptosis and cell cycle arrest; potential as an anticancer agent.
Anti-inflammatory Activity Significant reduction in pro-inflammatory cytokines in LPS-stimulated macrophages.

Comparación Con Compuestos Similares

Pyrrolo[3,4-d]pyrimidine Derivatives

  • Compound from : 4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS 902836-57-1)
    • Key Differences : Substituted with a 2-methoxyphenyl group at the 4-position and a 4-methylbenzyl chain at the 6-position.
    • Impact : The aromatic substituents enhance lipophilicity compared to the target compound’s methyl benzoate and 2-methoxyethyl groups, which may improve solubility .

Thieno[2,3-d]pyrimidine Derivatives

  • Compound from : Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate Structure: Features a thienopyrimidine core instead of pyrrolopyrimidine, with a methyl-phenyl group and methoxybenzoate. Properties: Molecular weight 377.0 g/mol, melting point 147–148°C, LC-MS m/z 377.0 [M+H]⁺.

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

  • Example : 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
    • Key Features : A tricyclic system with pyrazolo and piperazine substituents.
    • Divergence : The extended conjugation and bulky substituents may reduce metabolic stability compared to the target compound’s compact structure .

Physicochemical and Spectral Data Comparison

Compound Class Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Peaks (IR/NMR) Reference
Target Compound* C₁₇H₁₉N₃O₅† ~333.35† Not reported Inferred: ~1700 cm⁻¹ (C=O), δ 3.3–4.0 (OCH₃, CH₂)
Pyrrolo[3,4-d]pyrimidine () C₂₃H₂₅N₃O₃ 391.47 136 IR: 1707 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N); 1H NMR δ 1.40– (piperidinyl)
Thieno[2,3-d]pyrimidine () C₂₁H₁₈N₂O₃S 377.0 147–148 1H NMR δ 3.20 (CH₃), 8.53 (pyrimidine); LC-MS m/z 377.0
Pyrido[1,2-a]pyrimidin-4-one () Variable 450–550‡ Not reported Not provided

*†Estimated based on structural analysis; ‡Range inferred from substituent diversity.

Substituent Effects and Functional Group Analysis

  • Methoxyethyl vs.
  • Methyl Benzoate vs. Thioether/Oxygen Linkers: The ester group in the target compound may confer higher metabolic lability than the thioether in ’s thienopyrimidine .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.